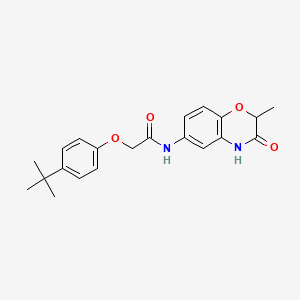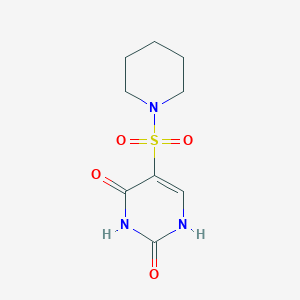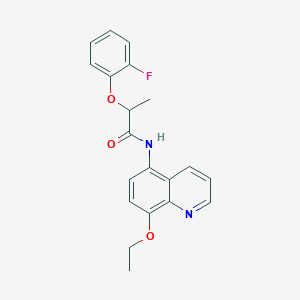![molecular formula C28H33N3O4 B11316662 5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316662.png)
5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzodioxin, piperidine, and oxazole moieties
准备方法
合成路线和反应条件
这种化合物的合成通常涉及多个步骤,包括苯并二噁烷环、哌啶环和噁唑环的形成。每一步都需要特定的试剂和条件:
苯并二噁烷的形成: 可以通过邻苯二酚衍生物与适当的二卤代烷的环化来实现。
哌啶的形成: 哌啶环可以通过吡啶衍生物的氢化来合成。
噁唑的形成: 噁唑环通常通过α-羟基酮与酰胺的环化形成。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率和纯度。这可能包括使用连续流动反应器和先进的纯化技术,例如色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并二噁烷和哌啶环上。
还原: 还原反应可以在噁唑环上发生,导致形成二氢噁唑衍生物。
取代: 化合物中的芳香环可以发生亲电和亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤素、硝化剂和磺化剂等试剂通常被使用。
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。例如,苯并二噁烷环的氧化会导致醌衍生物的形成。
科学研究应用
化学: 它可以用作合成更复杂分子的结构单元。
生物学: 该化合物可能具有生物活性,使其成为药物发现和开发的候选药物。
医学: 其结构表明潜在的药理特性,例如抗炎或抗癌活性。
工业: 该化合物可用于开发新材料或用作化学反应的催化剂。
作用机制
该化合物的作用机制取决于其特定的生物靶点。一般来说,它可以与酶或受体相互作用,调节其活性。涉及的分子靶点和途径需要通过实验研究来确定。
相似化合物的比较
类似化合物
- 5-(2,3-二氢-1,4-苯并二噁烷-6-基)-N-[2-(吗啉-1-基)-2-[4-(丙-2-基)苯基]乙基]-1,2-噁唑-3-甲酰胺
- 5-(2,3-二氢-1,4-苯并二噁烷-6-基)-N-[2-(哌啶-1-基)-2-[4-(甲基)苯基]乙基]-1,2-噁唑-3-甲酰胺
独特性
5-(2,3-二氢-1,4-苯并二噁烷-6-基)-N-[2-(哌啶-1-基)-2-[4-(丙-2-基)苯基]乙基]-1,2-噁唑-3-甲酰胺的独特性在于其特定的官能团组合,这可能赋予其与类似化合物相比独特的生物活性或化学反应性。
属性
分子式 |
C28H33N3O4 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C28H33N3O4/c1-19(2)20-6-8-21(9-7-20)24(31-12-4-3-5-13-31)18-29-28(32)23-17-26(35-30-23)22-10-11-25-27(16-22)34-15-14-33-25/h6-11,16-17,19,24H,3-5,12-15,18H2,1-2H3,(H,29,32) |
InChI 键 |
BGQCLSZCPYBMRY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316588.png)

![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11316597.png)
![Methyl 2-[7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]-2-oxochromen-3-yl]acetate](/img/structure/B11316600.png)
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11316616.png)
![1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
![7-(4-Hydroxyphenyl)-3-methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11316624.png)
![2-hydroxy-6-methyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)pyrimidin-4(3H)-one](/img/structure/B11316639.png)
![2-benzyl-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316645.png)


![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11316661.png)
